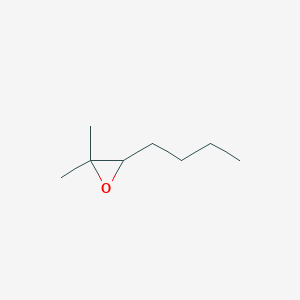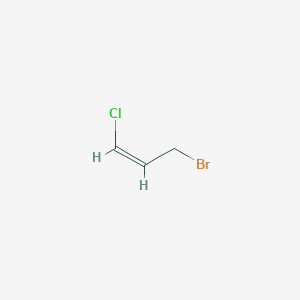
1-Propene, 3-bromo-1-chloro-, (1Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propene, 3-bromo-1-chloro-, (1Z)-, also known as (1Z)-1-Bromo-1-chloro-1-propene, is an organic compound with the molecular formula C₃H₄BrCl. This compound is characterized by the presence of both bromine and chlorine atoms attached to a propene backbone, with the double bond in the Z-configuration. It is a halogenated alkene, which makes it a valuable intermediate in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1-Propene, 3-bromo-1-chloro-, (1Z)- can be synthesized through several methods. One common approach involves the halogenation of propene. The reaction typically involves the addition of bromine and chlorine to propene under controlled conditions to ensure the formation of the desired Z-isomer. The reaction can be carried out in the presence of a catalyst, such as iron or aluminum chloride, to enhance the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of 1-Propene, 3-bromo-1-chloro-, (1Z)- often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound on a commercial scale.
化学反应分析
Types of Reactions
1-Propene, 3-bromo-1-chloro-, (1Z)- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles, such as hydrogen halides, to form saturated compounds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in nucleophilic substitution reactions. The reactions are typically carried out in polar solvents, such as ethanol or dimethyl sulfoxide, at elevated temperatures.
Electrophilic Addition: Hydrogen halides (e.g., HBr, HCl) are used in electrophilic addition reactions. These reactions are often conducted at room temperature or slightly elevated temperatures.
Elimination: Strong bases, such as sodium ethoxide or potassium hydroxide, are used in elimination reactions. The reactions are usually performed in non-polar solvents, such as hexane or toluene, at high temperatures.
Major Products Formed
Substitution: The major products of nucleophilic substitution reactions are typically alcohols, amines, or ethers, depending on the nucleophile used.
Addition: The major products of electrophilic addition reactions are dihalogenated alkanes.
Elimination: The major products of elimination reactions are alkenes or alkynes, depending on the reaction conditions.
科学研究应用
1-Propene, 3-bromo-1-chloro-, (1Z)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is used in the study of enzyme-catalyzed halogenation reactions and the development of halogenated biomolecules.
Medicine: It serves as a precursor in the synthesis of halogenated drugs and diagnostic agents.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of 1-Propene, 3-bromo-1-chloro-, (1Z)- involves its reactivity as a halogenated alkene. The presence of both bromine and chlorine atoms makes the compound highly reactive towards nucleophiles and electrophiles. The double bond in the propene backbone allows for addition reactions, while the halogen atoms facilitate substitution and elimination reactions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1-Propene, 3-bromo-1-chloro-, (1Z)- can be compared with other similar compounds, such as:
1-Bromo-1-chloropropane: This compound has a similar structure but lacks the double bond, making it less reactive in addition reactions.
1-Bromo-2-chloropropene: This compound has a different halogenation pattern, which affects its reactivity and the types of reactions it undergoes.
1-Bromo-1-chloro-2-propene: This compound has the halogen atoms attached to different carbon atoms, resulting in different chemical properties and reactivity.
The uniqueness of 1-Propene, 3-bromo-1-chloro-, (1Z)- lies in its specific halogenation pattern and the presence of the double bond in the Z-configuration, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes.
属性
CAS 编号 |
67546-49-0 |
|---|---|
分子式 |
C3H4BrCl |
分子量 |
155.42 g/mol |
IUPAC 名称 |
(Z)-3-bromo-1-chloroprop-1-ene |
InChI |
InChI=1S/C3H4BrCl/c4-2-1-3-5/h1,3H,2H2/b3-1- |
InChI 键 |
AHUWMUAVZFJTOC-IWQZZHSRSA-N |
手性 SMILES |
C(/C=C\Cl)Br |
规范 SMILES |
C(C=CCl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


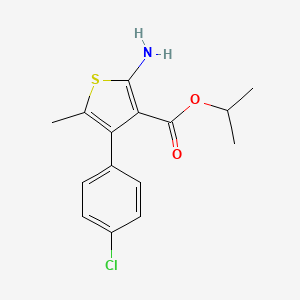

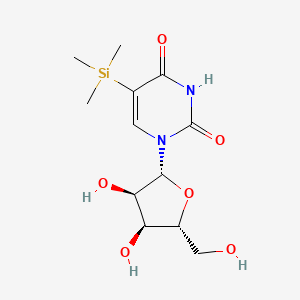
![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)
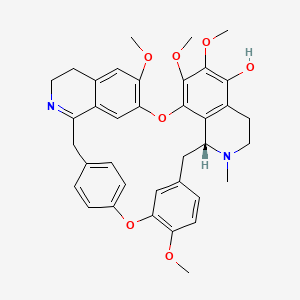
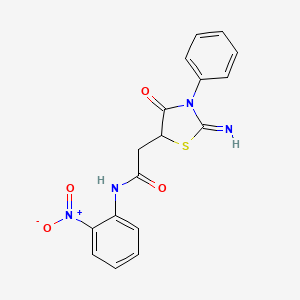
![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
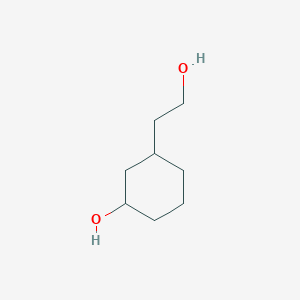
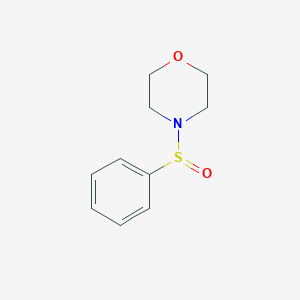
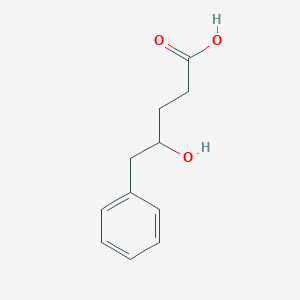
![2-[(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B14140360.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B14140362.png)
